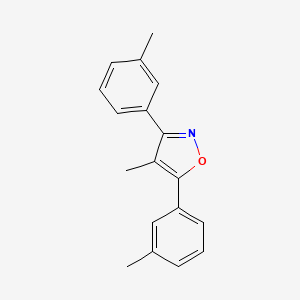![molecular formula C17H18Cl2N4OS B10918807 (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10918807.png)
(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a pyrazole moiety, and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which is achieved through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorobenzyl Group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of the Thiazolone Ring: The final step involves the cyclization of the intermediate with a thioamide to form the thiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Compounds with similar thiazolone rings but different substituents.
Pyrazoles: Compounds with similar pyrazole moieties but different functional groups.
Uniqueness
3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H18Cl2N4OS |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-butyl-2-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-3-8-23-15(24)11-25-17(23)20-16-14(19)10-22(21-16)9-12-6-4-5-7-13(12)18/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
VANPPTKKGRRZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC1=NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10918727.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10918735.png)
![N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918737.png)
![methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10918743.png)
![Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10918744.png)
![ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B10918769.png)

![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918777.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10918779.png)

![1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918801.png)
![N-(5-bromopyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10918811.png)
![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918813.png)
